Inverted Cardiac vs. Skeletal Myosin II Selectivity Profile Relative to JB062
JB061 (6a) and its immediate analog JB062 (6b) are isomeric 4-hydroxycoumarin imines that exhibit inverted isoform selectivity profiles in the actin-activated ATPase assay. JB061 demonstrates greater potency toward cardiac myosin II (IC50 = 4.4 ± 0.5 μM) than toward skeletal myosin II (IC50 = 9.1 ± 1.4 μM), yielding a cardiac-to-skeletal selectivity ratio (x/y) of 0.5 [1]. In contrast, JB062 is 3.4-fold more selective for skeletal myosin (cardiac IC50 = 5.4 ± 0.7 μM; skeletal IC50 = 1.6 ± 0.2 μM) [1]. This inversion is directly attributed to the substitution pattern on the benzyl side arm and has been rationalized by molecular docking to homology models of the cardiac and skeletal myosin II motor domains [1].
| Evidence Dimension | Inhibition of actin-activated ATPase activity (IC50, μM) and cardiac-to-skeletal selectivity (x/y) |
|---|---|
| Target Compound Data | Cardiac IC50 = 4.4 ± 0.5 μM; Skeletal IC50 = 9.1 ± 1.4 μM; Selectivity (x/y) = 0.5 |
| Comparator Or Baseline | JB062 (6b): Cardiac IC50 = 5.4 ± 0.7 μM; Skeletal IC50 = 1.6 ± 0.2 μM; Selectivity (x/y) = 3.4 |
| Quantified Difference | JB061 is 2.1-fold more potent on cardiac myosin than on skeletal myosin (x/y = 0.5); JB062 is 3.4-fold more potent on skeletal myosin than on cardiac myosin (x/y = 3.4). |
| Conditions | Steady-state actin-activated Mg2+ATPase activity assay using purified fast skeletal and cardiac muscle myosin II. |
Why This Matters
This inverted selectivity determines which isoform is preferentially inhibited at a given concentration, directly impacting the design of experiments targeting hypercontractile cardiac states versus skeletal muscle spasticity.
- [1] Smith JD, et al. Isoform selectivities of novel 4-hydroxycoumarin imines as inhibitors of myosin II. Eur J Med Chem. 2023 Feb 5;247:115008 (Table 1). View Source
